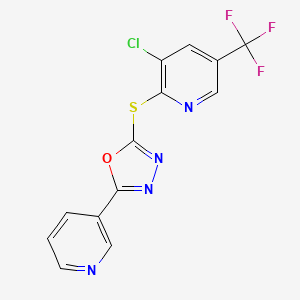

3-Chloro-5-(trifluoromethyl)-2-pyridinyl 5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide

説明

3-Chloro-5-(trifluoromethyl)-2-pyridinyl 5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide is a complex organic compound featuring a unique combination of functional groups, including a pyridine ring, an oxadiazole ring, and a sulfide linkage

特性

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-pyridin-3-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClF3N4OS/c14-9-4-8(13(15,16)17)6-19-11(9)23-12-21-20-10(22-12)7-2-1-3-18-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPCYXRTAKSEEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(O2)SC3=C(C=C(C=N3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClF3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(trifluoromethyl)-2-pyridinyl 5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the Pyridine Ring: The pyridine moiety can be introduced through nucleophilic substitution reactions.

Formation of the Sulfide Linkage: This step involves the reaction of a thiol with a suitable electrophile, often under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

化学反応の分析

Types of Reactions

Oxidation: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

Nucleophiles: Amines, thiols, and alkoxides.

Major Products

Sulfoxides and Sulfones: From oxidation of the sulfide group.

Amines: From reduction of nitro groups.

Substituted Derivatives: From nucleophilic substitution reactions.

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

作用機序

The mechanism of action of 3-Chloro-5-(trifluoromethyl)-2-pyridinyl 5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its pharmacokinetic properties.

類似化合物との比較

Similar Compounds

3-Chloro-5-(trifluoromethyl)-2-pyridinyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide: Similar structure but with a different position of the pyridine ring.

3-Chloro-5-(trifluoromethyl)-2-pyridinyl 5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide: Another positional isomer.

3-Chloro-5-(trifluoromethyl)-2-pyridinyl 5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl sulfide: Similar structure with a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The unique combination of functional groups in 3-Chloro-5-(trifluoromethyl)-2-pyridinyl 5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide provides it with distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the oxadiazole ring contributes to its versatility in chemical reactions.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for the development of new materials, drugs, and chemical processes.

生物活性

3-Chloro-5-(trifluoromethyl)-2-pyridinyl 5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Properties:

- Molecular Weight: 319.73 g/mol

- Melting Point: Not specified in the available data.

- Solubility: Soluble in organic solvents; specific solubility data not provided.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The oxadiazole moiety is known for its role in modulating various biological pathways, including:

- Antimicrobial Activity: The compound exhibits notable antimicrobial properties against various bacterial strains.

- Antifibrotic Effects: It has been identified as a potential inhibitor of Rho/MRTF/SRF-mediated gene transcription, which is crucial in fibrotic diseases .

Antimicrobial Activity

A study conducted on similar oxadiazole derivatives demonstrated significant antimicrobial activity against several pathogens including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 15.62 µg/mL to higher concentrations depending on the specific structure and substituents .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15.62 |

| Compound B | Escherichia coli | 31.25 |

Case Studies

- Study on Antifibrotic Properties:

- Cytotoxicity Assessment:

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can purity be validated?

Methodological Answer:

The synthesis typically involves coupling 3-chloro-5-(trifluoromethyl)pyridine-2-thiol with 5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl chloride under anhydrous conditions. Key steps include:

- Thiol activation : Use N-methylmorpholine (NMM) and N,N'-diisopropylcarbodiimide (DIC) to activate the thiol group for nucleophilic substitution.

- Purification : Column chromatography (silica gel, 60–80% ethyl acetate/hexane gradient) followed by recrystallization from acetonitrile.

- Purity validation : High-resolution mass spectrometry (HRMS) for molecular ion confirmation and HPLC (C18 column, 0.1% TFA in water/acetonitrile) with ≥95% purity threshold .

Basic: What spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- 1H/13C NMR : Assign pyridinyl protons (δ 8.2–8.9 ppm) and trifluoromethyl carbons (δ 120–125 ppm, split due to coupling with fluorine).

- 19F NMR : Confirm CF3 group integrity (δ -62 to -65 ppm).

- FT-IR : Identify C-S (680–720 cm⁻¹) and oxadiazole C=N (1600–1650 cm⁻¹) stretches.

- HRMS : Expected [M+H]+ at m/z 401.03 (calculated using PubChem data) .

Advanced: How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density at the sulfur atom (key for nucleophilic substitution).

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict reactivity with palladium catalysts (e.g., Pd(PPh3)4).

- Solvent effects : Simulate polar aprotic solvents (DMF, DMSO) to assess stabilization of transition states .

Advanced: How to resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

- Dose-response curves : Perform IC50 assays (e.g., p38 MAP kinase inhibition) across 5–100 µM to distinguish specific inhibition from nonspecific cytotoxicity.

- Selectivity profiling : Test against kinase panels (e.g., 50+ kinases) to identify off-target effects.

- Apoptosis assays : Use Annexin V/PI staining to confirm cell death mechanisms at bioactive concentrations .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Thermal stability : Store at –20°C in amber vials to prevent photodegradation.

- Hydrolytic sensitivity : Avoid aqueous buffers (pH > 7 accelerates oxadiazole ring hydrolysis).

- Analytical monitoring : Periodic HPLC analysis (every 6 months) to detect degradation products like pyridine-2-thiol .

Advanced: How to design a structure-activity relationship (SAR) study for analogs?

Methodological Answer:

- Core modifications : Replace trifluoromethyl with –CF2H or –OCF3 to assess electronic effects.

- Oxadiazole substitution : Synthesize 1,2,4-oxadiazole vs. 1,3,4-oxadiazole variants.

- Biological testing : Compare IC50 values in enzyme assays (e.g., COX-2 inhibition) and logP values for lipophilicity trends .

Basic: What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

- LC-MS/MS : Use multiple reaction monitoring (MRM) for impurities like unreacted pyridinyl intermediates (e.g., m/z 180 → 123).

- Limit of detection (LOD) : Achieve ≤0.1% sensitivity via calibration curves with R² > 0.995.

- Column selection : HILIC columns for polar impurities; C18 for nonpolar byproducts .

Advanced: How to validate the compound’s role in polymer-supported catalysis?

Methodological Answer:

- Immobilization : Graft onto poly(CMDA-DMDAAC) copolymers via thiol-ene "click" chemistry (APS initiator, 60°C, 12 hr).

- Catalytic efficiency : Compare turnover numbers (TON) in Suzuki-Miyaura couplings with/without polymer support.

- Reusability : Test activity over 5 cycles (≥80% retention indicates stable grafting) .

Advanced: What strategies mitigate fluorine-induced metabolic instability?

Methodological Answer:

- Deuterium labeling : Replace CF3 with CF2D to slow CYP450-mediated oxidation.

- Prodrug design : Introduce esterase-cleavable groups (e.g., acetyloxymethyl) at the pyridinyl position.

- In vitro microsomal assays : Compare t1/2 in human liver microsomes (HLM) with/without modifications .

Basic: How to troubleshoot low yields in the final coupling step?

Methodological Answer:

- Catalyst screening : Test Pd(OAc)2, XPhos, or SPhos ligands for improved cross-coupling efficiency.

- Solvent optimization : Switch from THF to DMF if intermediate solubility is poor.

- Reaction monitoring : Use TLC (UV254) at 2-hour intervals to detect premature quenching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。